3-Nitro-1-tosyl-1H-indole
Description
Properties
Molecular Formula |
C15H12N2O4S |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-nitroindole |
InChI |
InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(20,21)16-10-15(17(18)19)13-4-2-3-5-14(13)16/h2-10H,1H3 |
InChI Key |
YOPMWQYKLDNFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-tosyl-1H-indole typically involves the nitration of 1-tosylindole. One common method includes the reaction of 1-tosylindole with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at C3 undergoes reduction to form 3-amino-1-tosyl-1H-indole, a key intermediate for further functionalization.
Mechanistic Insight :
The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine species under hydrogenation conditions. Palladium catalysts facilitate selective reduction without affecting the tosyl group .
Nucleophilic Substitution at the Tosyl Group
The tosyl group acts as a leaving group under basic conditions, enabling substitution with nucleophiles.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| DBN (1,5-diazabicyclo[4.3.0]non-5-ene), DMSO, 100°C | CN⁻ (KCN) | 3-Nitro-1-cyano-1H-indole | 70–75% | |
| NaOMe, MeOH, reflux | OMe⁻ | 3-Nitro-1-methoxy-1H-indole | 65% |
Key Observation :
Strong bases like DBN deprotonate the benzylic position, facilitating intramolecular cyclization or nucleophilic displacement .
Palladium-Catalyzed Coupling Reactions
The nitro group stabilizes intermediates in cross-coupling reactions.
Mechanistic Insight :
The nitro group’s electron-withdrawing nature enhances the electrophilicity of the indole ring, improving coupling efficiency .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient indole ring undergoes EAS at the C5 position (meta to nitro group).
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3,5-Dinitro-1-tosyl-1H-indole | 60% | |
| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Nitro-5-sulfo-1-tosyl-1H-indole | 55% |
Regioselectivity :
The nitro group directs incoming electrophiles to the C5 position due to its meta-directing nature .
Stability and Side Reactions
-
Thermal Decomposition : Prolonged heating (>120°C) in polar solvents (e.g., DMSO) leads to desulfonylation, forming 3-nitro-1H-indole .
-
Photoreactivity : UV light induces nitro-to-nitrito rearrangement, forming unstable intermediates .
Comparative Analysis of Reactivity
| Functional Group | Reaction Type | Reactivity | Key Influence |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | High | Facilitates amine synthesis |
| Tosyl (-Ts) | Nucleophilic substitution | Moderate | Base-dependent leaving group ability |
| Indole ring | EAS | Low (electron-deficient) | Directed by nitro group |
Scientific Research Applications
Organic Synthesis
Palladium-Catalyzed Reactions
3-Nitro-1-tosyl-1H-indole serves as a versatile building block in palladium-catalyzed reactions. It can undergo Tsuji–Trost-type reactions to facilitate the synthesis of diverse indole derivatives. This method allows for the functionalization of activated indoles with soft nucleophiles, showcasing high selectivity and yield .
Regioselective Synthesis
Recent studies have demonstrated that 3-nitroindoles can be synthesized under non-acidic conditions, utilizing ammonium nitrate and anhydrides. This approach not only enhances the yield but also broadens the substrate scope for synthesizing various indole derivatives . The regioselectivity observed in these reactions is critical for developing specific compounds with desired properties.
Medicinal Chemistry
Antimicrobial and Antiparasitic Activity
Indole derivatives, including this compound, exhibit significant biological activities. Research has indicated that certain indoles possess antimicrobial properties against Gram-positive bacteria and antiparasitic effects against Leishmania species. For instance, a series of 3-(imidazol-1-ylmethyl)indoles were evaluated for their antileishmanial activity, showing promising results .
Cancer Research
The compound has also been investigated for its potential anti-cancer properties. Studies have highlighted the efficacy of indole derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, modifications at the nitrogen position of indoles have been shown to enhance their cytotoxic effects against breast cancer cells .
Materials Science
Electrophilic Reactivity
The electrophilic nature of 3-nitroindoles allows them to participate in dearomatization processes, leading to the formation of complex structures such as cyclopenta[b]indolines and pyrrolo[2,3-b]indolines. These transformations are valuable for developing new materials with tailored electronic properties .
Table 1: Summary of Synthetic Methods Involving this compound
Table 2: Biological Activities of Indole Derivatives
Case Studies
Case Study 1: Anticancer Activity of N-Alkoxy Indoles
A study investigated the effect of N-alkoxy substitutions on indoles' anticancer properties. The results showed that increasing carbon chain lengths significantly enhanced the compounds' efficacy against breast cancer cells, demonstrating the potential for developing more effective therapeutic agents .
Case Study 2: Electrophilic Reactivity in Material Development
Research focusing on the dearomatization of 3-nitroindoles revealed their utility in generating new materials with unique electronic properties. The study illustrated how these reactions could be optimized to yield high-value products suitable for electronic applications .
Mechanism of Action
The mechanism of action of 3-Nitro-1-tosyl-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The tosyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Nitro-1-tosyl-1H-indole with structurally related indole derivatives:
*Hypothetical data inferred from related compounds.
Spectroscopic and Physical Properties
- NMR Spectroscopy: The nitro group in 3-nitroindole derivatives generates distinct ¹³C-NMR signals near 147 ppm , which is consistent with the electron-withdrawing nature of -NO₂. Tosyl groups typically exhibit aromatic proton signals near 7.6–8.0 ppm (¹H-NMR) and sulfonyl carbon signals around 140–145 ppm (¹³C-NMR) . In contrast, nitroso groups (as in 3-Methyl-1-nitroso-1H-indole) may show unique ¹⁵N-NMR shifts but are less commonly reported in the provided evidence.
Melting Points and Solubility :
Q & A
Q. Can this compound serve as a precursor for photoactive materials, and how is its photophysical behavior characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
